

Application Note: Purity Assessment of Formamidine Thiocyanate using NMR and FTIR Spectroscopy

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Compound of Interest

Compound Name: *Formamidine Thiocyanate*

CAS No.: *1821033-48-0*

Cat. No.: *B1497028*

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Abstract

This application note provides a comprehensive guide for the purity assessment of **Formamidine Thiocyanate** ($\text{CH}_5\text{N}_3\text{S}$), a versatile building block in pharmaceutical and materials science research.[1] We present detailed protocols for structural verification and purity determination using Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of **Formamidine Thiocyanate**. This guide emphasizes the causality behind experimental choices and provides self-validating systems for trustworthy and reproducible results, in alignment with principles outlined in ICH Q2(R1) guidelines.[2][3]

Introduction: The Critical Role of Purity in Formamidine Thiocyanate Applications

Formamidine Thiocyanate is an organic salt synthesized from formamide and ammonium thiocyanate.[1] Its unique chemical properties make it a valuable precursor in the synthesis of various heterocyclic compounds, which are pivotal in drug discovery and materials science.[1] The purity of **Formamidine Thiocyanate** is paramount, as impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. Potential impurities may include unreacted starting materials (formamide, ammonium thiocyanate), side-products from synthesis, or degradation products due to its hygroscopic nature. Therefore, robust analytical methods are essential for its characterization and quality control.

This document outlines the application of ^1H NMR and FTIR spectroscopy for the qualitative and quantitative purity assessment of **Formamidine Thiocyanate**.

^1H NMR Spectroscopy for Structural Confirmation and Purity

^1H NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for the unambiguous identification of the formamidinium cation and the detection of proton-containing impurities.

Principle of ^1H NMR Analysis

The core principle of ^1H NMR lies in the absorption of radiofrequency energy by protons in a strong magnetic field. The resonance frequency of each proton is dependent on its local electronic environment, resulting in a spectrum with distinct signals (chemical shifts) for chemically non-equivalent protons. The integration of these signals is directly proportional to the number of protons they represent, enabling quantitative analysis.

Experimental Protocol: ^1H NMR

2.2.1. Sample Preparation

- **Solvent Selection:** **Formamidine Thiocyanate** is a polar, water-soluble compound.[1] Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice as it effectively dissolves the analyte and its potential polar impurities.[4] Deuterated water (D_2O) can also be used;

however, the exchange of labile N-H protons with deuterium can lead to signal broadening or disappearance.

- Procedure:
 - Accurately weigh approximately 5-10 mg of the **Formamidine Thiocyanate** sample into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of DMSO-d₆.
 - Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

2.2.2. Data Acquisition

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Parameters:
 - Pulse Angle: 30-90°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of protons for accurate integration).
 - Number of Scans: 16-64 (to improve signal-to-noise ratio).
 - Temperature: 25 °C

Spectral Interpretation

The ¹H NMR spectrum of the formamidinium cation [CH(NH₂)₂]⁺ is expected to show two main signals:

- CH Proton: A singlet corresponding to the single proton attached to the central carbon atom. Based on data for similar formamidinium salts, this peak is expected in the range of δ 7.8 - 8.5 ppm.

- **NH₂ Protons:** A broader signal corresponding to the four protons of the two amino groups. Due to proton exchange and coupling with the quadrupolar ¹⁴N nucleus, this peak is often broad and its chemical shift can be variable, typically appearing between δ 8.5 - 9.5 ppm in DMSO-d₆. The appearance of this peak can be highly dependent on solvent, temperature, and pH.[3]

Table 1: Expected ¹H NMR Chemical Shifts for **Formamidine Thiocyanate** in DMSO-d₆

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Notes
-CH-	7.8 - 8.5	Singlet	1H	Sharp signal, characteristic of the formamidinium cation.
-NH ₂	8.5 - 9.5	Broad Singlet	4H	Position and width can vary. May exchange with D ₂ O.

2.3.1. Identification of Impurities

- **Formamide:** Unreacted formamide would show characteristic signals, including a distinct formyl proton (-CHO) and two broad signals for the -NH₂ protons.
- **Ammonium Thiocyanate:** The ammonium ion (NH₄⁺) would typically appear as a triplet in the spectrum.
- **Water:** The presence of water, due to the hygroscopic nature of the compound, will appear as a broad singlet, typically around δ 3.3 ppm in DMSO-d₆.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of **Formamidine Thiocyanate**.

FTIR Spectroscopy for Functional Group Verification

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is an excellent tool for confirming the presence of the key structural components of **Formamidine Thiocyanate**: the formamidine cation and the thiocyanate anion.

Principle of FTIR Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint for the molecule.

Experimental Protocol: FTIR

3.2.1. Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples and provides a spectrum of the bulk material.[\[5\]](#)

- **Grinding:** Grind 1-2 mg of the **Formamidine Thiocyanate** sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer.

3.2.2. Data Acquisition

- **Spectrometer:** A standard FTIR spectrometer.
- **Parameters:**
 - **Spectral Range:** 4000 - 400 cm^{-1}

- Resolution: 4 cm^{-1}
- Number of Scans: 16-32 (to be co-added for a good signal-to-noise ratio).
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Spectral Interpretation

The FTIR spectrum of **Formamidine Thiocyanate** will be a superposition of the vibrational modes of the formamidine cation and the thiocyanate anion.

Table 2: Characteristic FTIR Absorption Bands for **Formamidine Thiocyanate**

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Notes
~3400 - 3100	N-H Stretching	-NH ₂ (Formamidine)	Broad, strong absorption, typical of N-H stretching.[6]
~2050 - 2070	C≡N Stretching	-SCN (Thiocyanate)	Very strong, sharp, and characteristic absorption band.[7]
~1715	C=N Stretching	C=N (Formamidine)	Strong absorption, characteristic of the C=N double bond.[8]
~1650	N-H Bending	-NH ₂ (Formamidine)	Medium to strong absorption.
~740 - 750	C-S Stretching	-SCN (Thiocyanate)	Medium intensity band.[7]

3.3.1. Identification of Impurities

- Water: A broad absorption band around 3400 cm^{-1} due to O-H stretching indicates the presence of moisture.

- Formamide: Would show a characteristic C=O stretching band around 1680 cm⁻¹.
- Ammonium Thiocyanate: The ammonium ion would contribute to the broad N-H stretching region. The thiocyanate band would be present.

Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis of **Formamidine Thiocyanate**.

Quantitative Purity Assessment by ¹H qNMR

Quantitative ¹H NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[6][9] The method relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass.

Principle of qNMR

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated using the following equation:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value of the signal
- N = Number of protons for the integrated signal
- M = Molar mass
- m = mass
- P = Purity of the standard
- analyte = **Formamidine Thiocyanate**
- std = Internal Standard

Experimental Protocol: qNMR

- Internal Standard Selection: Choose a certified internal standard that is stable, non-hygroscopic, has a simple ^1H NMR spectrum with signals that do not overlap with the analyte signals, and is soluble in the chosen NMR solvent. Maleic acid or 1,4-Dinitrobenzene are suitable choices for use in DMSO- d_6 .
- Sample Preparation:
 - Accurately weigh (to 0.01 mg) approximately 10-15 mg of the internal standard into a vial.
 - Accurately weigh (to 0.01 mg) approximately 15-20 mg of **Formamidinium Thiocyanate** into the same vial.
 - Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO- d_6 .
 - Transfer an aliquot (e.g., 0.6 mL) to an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum using parameters that ensure accurate quantification (e.g., long relaxation delay, $d1 > 5 * T_1$).

Data Analysis and Calculation

- Integration: Carefully integrate a well-resolved, non-overlapping signal from **Formamidinium Thiocyanate** (e.g., the -CH- singlet) and a signal from the internal standard.
- Calculation: Use the equation from section 4.1 to calculate the purity of the **Formamidinium Thiocyanate** sample.

Table 3: Example qNMR Purity Calculation

Parameter	Analyte (Formamidine Thiocyanate)	Standard (Maleic Acid)
Signal Used	-CH-	-CH=CH-
Integral (I)	Example: 2.50	Example: 1.85
Protons (N)	1	2
Molar Mass (M)	103.15 g/mol	116.07 g/mol
Mass (m)	Example: 18.20 mg	Example: 12.50 mg
Purity (P)	To be determined	99.9%

Using the example data: Purity (%) = $(2.50 / 1.85) * (2 / 1) * (103.15 / 116.07) * (12.50 / 18.20) * 99.9\% = 98.7\%$

Conclusion

The combination of ^1H NMR and FTIR spectroscopy provides a robust and reliable framework for the comprehensive purity assessment of **Formamidine Thiocyanate**. ^1H NMR offers detailed structural information and the capability for precise quantitative purity determination via qNMR. FTIR serves as a rapid and effective method for confirming the presence of key functional groups and for screening for certain impurities. Adherence to the detailed protocols presented in this application note will enable researchers and drug development professionals to ensure the quality and consistency of their **Formamidine Thiocyanate**, thereby supporting the integrity of their research and development activities. The validation of these analytical procedures should be conducted in accordance with ICH guidelines to ensure their suitability for their intended purpose.[\[2\]](#)[\[8\]](#)[\[10\]](#)

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